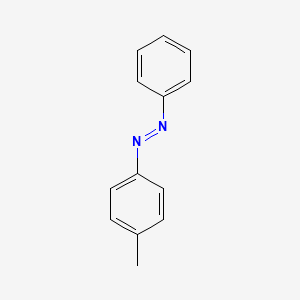

4-Methylazobenzene

Description

Structure

3D Structure

Properties

CAS No. |

6720-39-4 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

(4-methylphenyl)-phenyldiazene |

InChI |

InChI=1S/C13H12N2/c1-11-7-9-13(10-8-11)15-14-12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

GIJSVMOPNUOZBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylazobenzene and Its Derivatives

Established Synthetic Pathways for 4-Methylazobenzene

The creation of the fundamental this compound structure is primarily achieved through two reliable and well-documented pathways: traditional diazotization and coupling reactions, and more modern oxidative coupling approaches.

The most common and historically significant method for synthesizing azobenzenes is the diazo coupling reaction. This process involves two main steps: the diazotization of a primary aromatic amine, followed by an electrophilic aromatic substitution with an electron-rich coupling partner. globalresearchonline.netscribd.com

In a typical synthesis of this compound, p-toluidine (B81030) is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C) to form the p-methylbenzenediazonium salt. This intermediate is highly reactive and is used immediately. scribd.comresearchgate.net The diazonium salt is then reacted with an electron-rich aromatic compound like benzene (B151609) or a substituted aniline (B41778) or phenol. scribd.com The diazonium ion acts as an electrophile, attacking the aromatic ring of the coupling partner to form the characteristic -N=N- azo bridge, yielding the final product. globalresearchonline.net The reaction is an electrophilic aromatic substitution. scribd.com

Table 1: Key Steps in Diazotization-Coupling Synthesis

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| Diazotization | p-Toluidine, Sodium Nitrite, Hydrochloric Acid | 0–5 °C | p-Methylbenzenediazonium chloride |

| Coupling | p-Methylbenzenediazonium chloride, Benzene | Low Temperature | this compound |

Oxidative coupling offers a more direct route to synthesizing azobenzenes by forming the azo bond through the oxidation of aromatic amines. These methods often utilize transition metal catalysts to facilitate the reaction, which can proceed via the direct activation of C-H or N-H bonds. unirioja.es This approach can circumvent the need for pre-functionalized starting materials often required in other cross-coupling reactions. researchgate.net

Various catalytic systems have been developed for the oxidative coupling of anilines. For instance, iron-catalyzed oxidative cross-coupling has been established for various heteroarenes and methylamines. nagoya-u.ac.jp Palladium-based catalysts are also widely employed due to their efficiency in facilitating C-H bond activation and subsequent bond formation. researchgate.net The general principle involves the oxidation of two aniline molecules (in this case, p-toluidine and aniline) in the presence of an oxidant and a catalyst, leading to the formation of the azo linkage. This method is a key area of modern synthetic chemistry, aiming to create complex molecules in a more atom-economical fashion. researchgate.net

Synthesis of Functionalized this compound Derivatives for Research Applications

The versatility of the azobenzene (B91143) scaffold is unlocked by introducing various functional groups. These modifications are crucial for tailoring the molecule's properties for specific applications, from liquid crystals to self-assembled monolayers and photoresponsive polymers.

The synthesis of analogues with additional alkyl or methoxy (B1213986) groups typically follows the established diazotization and coupling pathway, using appropriately substituted precursors. For example, to synthesize 4-methoxy-4'-methylazobenzene, one could either couple p-methylbenzenediazonium salt with anisole (B1667542) or couple p-methoxybenzenediazonium salt with toluene (B28343). The choice of reactants allows for precise control over the substitution pattern on both phenyl rings of the azobenzene molecule. These substitutions can significantly influence the electronic properties and photoisomerization behavior of the compound.

For applications in nanotechnology and surface science, particularly for creating self-assembled monolayers (SAMs) on gold surfaces, azobenzene derivatives must be functionalized with thiol (-SH) or protected thiol groups. A common strategy involves synthesizing a this compound derivative bearing a hydroxyl or halide group, which can then be converted to a thiol.

A two-step process is often employed, starting with the esterification of a hydroxy-functionalized azobenzene with an S-trityl protected thioacetic acid. researchgate.net The trityl group (Tr) is a bulky protecting group that prevents the premature oxidation of the thiol. In a subsequent step, the trityl group is removed under acidic conditions, often using trifluoroacetic acid (TFA) and a scavenger like triethylsilane, to yield the free thiol. researchgate.netmdpi.com This final thiolated molecule can then readily bind to gold surfaces. mdpi.com

The integration of this compound into polymer backbones imparts photoresponsive properties to the resulting materials, enabling applications in optical data storage, actuators, and smart fabrics.

Azo-Acrylate Polymers: The synthesis of azo-acrylate polymers begins with the preparation of an acrylate (B77674) monomer containing the this compound chromophore. This typically involves synthesizing a this compound derivative with a hydroxyl group, which is then esterified with acryloyl chloride or a similar reagent. The resulting azo-acrylate monomer can then be polymerized, often via free radical polymerization using an initiator like azobisisobutyronitrile (AIBN). rroij.com Techniques like Atom Transfer Radical Polymerization (ATRP) have also been successfully used to create well-defined homopolymers and copolymers with controlled molecular weights and low polydispersity. nih.gov

Table 2: Example of Azo-Acrylate Polymer Synthesis Data

| Polymer | Polymerization Method | Molecular Weight ( g/mol ) | Thermal Stability (Decomposition Temp.) |

|---|---|---|---|

| Poly(4-acyloyloxy-4'-methylazobenzene) | Conventional Heating | 3406 | 226 °C |

Data synthesized from research on similar azo-acrylate polymer systems. rroij.comrroij.com

Azo-Polyimide Synthesis: Polyimides are known for their exceptional thermal stability and mechanical strength. lew.ro Incorporating azobenzene units creates high-performance photoresponsive materials. The synthesis involves a polycondensation reaction between a dianhydride and a diamine. To create an azo-polyimide, the this compound moiety is incorporated into either the diamine or the dianhydride monomer. asianpubs.orgresearchgate.net

For example, a diamine containing the azobenzene unit can be synthesized and then reacted with a commercially available dianhydride (e.g., 3,3',4,4'-azobenzenetetracarboxylic dianhydride) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). asianpubs.orgasianpubs.org This reaction first forms a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical cyclodehydration. asianpubs.org These resulting azo-polyimides are often characterized by high glass transition temperatures and excellent thermal stability. lew.roresearchgate.net

Synthesis of Organometallic Complexes Featuring this compound Ligands

The synthesis of organometallic complexes incorporating this compound as a ligand is primarily achieved through cyclometalation reactions. This process involves the intramolecular activation of a C-H bond on the aromatic ring of the azobenzene derivative by a transition metal center, leading to the formation of a stable metallacycle. The nitrogen atom of the azo group acts as an anchor, directing the metal to a nearby ortho C-H bond. Palladium, platinum, and ruthenium are common metals used in these syntheses.

Palladium Complexes:

The formation of palladacycles with azobenzene derivatives is a well-established method. The reaction of dicyclopalladated azobenzenes with an excess of a ligand like 2,2'-bipyridine (B1663995) (bpy) can lead to the formation of palladium(II) azobenzene/bipyridine complexes. nih.gov In these structures, the azobenzene ligand can act as a monodentate C-donor and a bidentate C,N-donor, bridging two palladium atoms. nih.gov

An example of this is the reaction of the dicyclopalladated derivative of this compound with 2,2'-bipyridine. This reaction breaks one of the Pd-N bonds in the initial precursor, allowing for the rotation of a phenyl ring and the positioning of both palladium atoms on the same side of the azobenzene ligand. nih.gov

Platinum and Ruthenium Complexes:

While specific examples detailing the synthesis of platinum and ruthenium complexes with this compound are less common in readily available literature, the general principles of cyclometalation apply. The synthesis of platinum(II) complexes with functionalized azobenzenes has been reported, highlighting the versatility of azobenzene-type ligands in coordination chemistry. uq.edu.aunih.govnih.gov These syntheses often involve the reaction of a platinum(II) precursor, such as K₂[PtCl₄], with the azobenzene ligand in a suitable solvent.

Similarly, cyclometalated ruthenium complexes are known, and the synthetic strategies employed for other azobenzene derivatives can be extrapolated to this compound. mdpi.com These reactions typically involve the reaction of a ruthenium precursor, like [Ru(CO)₃(THF)]₃ or Ru₃(CO)₁₂, with the azobenzene derivative, leading to the oxidative addition of an ortho C-H bond to the ruthenium center.

Table 1: Representative Organometallic Complexes of Azobenzene Derivatives

| Metal | Ligand | Ancillary Ligands | Reference |

| Palladium | This compound | 2,2'-Bipyridine, Chloride | nih.gov |

| Platinum | (E)-2-((2,6-difluorophenyl)diazenyl)phenol | DMSO, Chloride | nih.gov |

| Platinum | (E)-2-(4-methylphenylsulfonamido)-2',6'-difluoroazobenzene | DMSO, Chloride | nih.gov |

Approaches to Azoxybenzene (B3421426) Derivatives via Oxidation

The oxidation of this compound provides a direct route to its corresponding azoxybenzene derivative, 4,4'-azoxytoluene. This transformation involves the introduction of an oxygen atom to one of the nitrogen atoms of the azo group. Peroxy acids are the most commonly employed oxidizing agents for this purpose.

Oxidation with Peroxy Acids:

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid (PAA), are effective reagents for the oxidation of azobenzenes. uq.edu.auwikipedia.org The reaction is typically carried out by treating a solution of the azobenzene derivative with the peroxy acid in a suitable organic solvent, such as chloroform (B151607) or dichloromethane (B109758), at or below room temperature.

The mechanism of this oxidation is believed to involve the electrophilic attack of the peroxy acid oxygen on one of the nitrogen atoms of the azo group. The reaction is generally clean and provides good yields of the corresponding azoxybenzene.

For instance, the oxidation of this compound with m-CPBA would be expected to proceed as follows:

A solution of this compound in a solvent like dichloromethane is prepared.

A solution of m-CPBA in the same solvent is added dropwise to the azobenzene solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

The reaction mixture is stirred for a period of time until the starting material is consumed, which can be monitored by techniques such as thin-layer chromatography (TLC).

Upon completion, the reaction is worked up to remove the resulting meta-chlorobenzoic acid and any unreacted starting materials, yielding 4,4'-azoxytoluene.

Table 2: Common Oxidizing Agents for the Synthesis of Azoxybenzenes

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane or chloroform, 0 °C to room temperature | uq.edu.auwikipedia.org |

| Peracetic acid (PAA) | Acetic acid or other organic solvents, room temperature | nih.gov |

Advanced Research on Photoisomerization Dynamics and Mechanisms of 4 Methylazobenzene

Fundamental Photochromism and Reversible Isomerization Processes

The photochromism of 4-Methylazobenzene is characterized by its ability to undergo reversible isomerization between two geometric isomers: the thermally stable trans-(E) isomer and the metastable cis-(Z) isomer. This transformation is initiated by the absorption of photons, leading to significant changes in the molecule's geometry, dipole moment, and absorption spectrum. mcgill.ca The trans isomer is distinguished by a planar structure with the two phenyl rings on opposite sides of the N=N double bond, while the cis isomer has a non-planar, bent structure with the phenyl rings on the same side. The distance between the 4 and 4' carbon atoms decreases significantly upon isomerization from the trans form (approx. 9.0 Å) to the cis form (approx. 5.5 Å). mcgill.ca

The conversion from the trans to the cis isomer of this compound is typically induced by irradiation with ultraviolet (UV) light, corresponding to the strong π→π* electronic transition of the trans isomer (around 320–380 nm). mcgill.ca Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁ or S₂). The subsequent isomerization process is complex and can proceed through different pathways.

Two primary mechanisms are proposed for the photoisomerization of azobenzene (B91143) derivatives: rotation and inversion. mcgill.ca

Rotation Mechanism: This pathway involves the rotation around the N=N double bond in the excited state. Excitation, particularly through the S₂(π→π*) state, weakens the π-bond, allowing for a twisting motion around the central N=N axis. The molecule then relaxes to a perpendicular, twisted conformation which serves as a conical intersection, facilitating a non-radiative decay back to the S₀ ground state, where it can partition between the cis and trans forms. mcgill.caresearchgate.net

Inversion Mechanism: This pathway involves an in-plane, scissor-like motion where one of the C-N-N bond angles linearizes. This is often associated with excitation to the S₁(n→π*) state. The molecule transitions through a semi-linear transition state before relaxing to the ground state of the opposite isomer. mcgill.ca

For many azobenzenes, including this compound, experimental and theoretical studies suggest that both pathways can be accessible, and the dominant mechanism can be influenced by factors such as the excitation wavelength and the surrounding environment. researchgate.net Semiclassical dynamics simulations on substituted azobenzenes indicate that the molecule often follows a rotational path from the trans to the cis configuration. researchgate.net

The metastable cis isomer of this compound can revert to the more stable trans form through two primary routes: thermal relaxation in the dark or photochemical isomerization upon irradiation with visible light (typically in the 400–450 nm range, corresponding to the n→π* absorption band of the cis isomer). mcgill.ca

Thermal Relaxation: The cis-to-trans isomerization can occur spontaneously as a thermally activated process. Because the trans isomer is thermodynamically more stable (by approximately 40–50 kJ/mol), the cis isomer has a finite lifetime. nih.gov The mechanism for thermal back-isomerization is often debated and can be highly dependent on the substituents and the solvent. For push-pull substituted azobenzenes, a rotational mechanism with a polar transition state is often favored, whereas for others, an inversion mechanism is considered dominant. nih.govresearchgate.net The rate of this thermal decay is a critical parameter for applications requiring long-lived metastable states.

Light-Induced Reversal: The cis isomer can be efficiently converted back to the trans isomer by absorbing a photon of visible light. This process, like the forward reaction, proceeds through an excited state. Theoretical studies suggest that after excitation, the molecule rapidly rotates around the N=N bond and decays back to the ground state, predominantly forming the trans isomer. rsc.orgnsf.gov The kinetics of this process are typically first-order with respect to the light intensity. longdom.org The reversibility of the system allows for multiple switching cycles without significant degradation.

Kinetic Studies of Photoisomerization Processes

The rates at which the trans↔cis isomerization processes occur are fundamental to understanding and applying this compound. These kinetics are highly sensitive to external conditions such as temperature and the properties of the surrounding medium.

The rate of the thermal cis-to-trans back-isomerization is strongly dependent on temperature. This relationship can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). Generally, an increase in temperature significantly accelerates the thermal relaxation rate. nih.gov

Kinetic studies on substituted azobenzenes demonstrate this principle. For instance, the thermal isomerization of 4-methoxyazobenzene (B97606), an analogue of this compound, shows a dramatic increase in the rate constant with rising temperature. This allows for the determination of key thermodynamic parameters of the transition state, such as the enthalpy (Δ‡H⁰) and entropy (Δ‡S⁰) of activation, using Eyring plots. nih.govlongdom.org

Table 1: Representative Temperature Dependence of Thermal cis-to-trans Isomerization Rate Constants for a Substituted Azobenzene (4-Methoxyazobenzene in BMIM PF₆). This data is illustrative of the general behavior expected for this compound.

| Temperature (°C) | Temperature (K) | Rate Constant, k (10⁻⁵ s⁻¹) |

| 15 | 288 | 0.25 |

| 25 | 298 | 1.14 |

| 40 | 313 | 9.53 |

| 50 | 323 | 27.0 |

| Data sourced from studies on 4-methoxyazobenzene. nih.gov |

The solvent environment plays a critical role in dictating the kinetics and even the mechanism of isomerization. researchgate.net Properties such as solvent polarity, viscosity, and hydrogen-bonding capacity can significantly alter the rates of both photo- and thermal isomerization. researchgate.net

For the thermal cis-to-trans isomerization, the effect of the solvent is particularly pronounced if the reaction proceeds through a mechanism with a polar transition state, such as rotation. In such cases, polar solvents can stabilize the transition state, lowering the activation energy and accelerating the reaction rate. longdom.orgrsc.org Studies on various azobenzene derivatives have shown that the rate constants for thermal isomerization increase significantly with an increase in solvent polarity. researchgate.netlongdom.org For example, the thermal isomerization of 4-aminoazobenzene (B166484) is markedly faster in polar solvents compared to non-polar ones. researchgate.net This suggests that for derivatives like this compound, which has a small dipole moment change upon isomerization, the choice of solvent can be used to tune the lifetime of the cis state.

Conversely, a nonpolar inversion pathway is less sensitive to solvent polarity. researchgate.netnih.gov Therefore, observing a strong correlation between isomerization rate and solvent polarity provides evidence for a rotational mechanism. rsc.org

Table 2: Illustrative Effect of Solvent Polarity on the Thermal cis-to-trans Isomerization Rate Constant for a Push-Pull Azobenzene (4-Anilino-4'-nitroazobenzene) at 25°C. This table demonstrates the general trend of increasing isomerization rate with solvent polarity, which is a key concept for understanding the behavior of this compound.

| Solvent | Relative Polarity | Rate Constant, k (s⁻¹) |

| Cyclohexane | 0.006 | 0.019 |

| Toluene (B28343) | 0.099 | 0.051 |

| Tetrahydrofuran | 0.207 | 0.12 |

| Acetone | 0.355 | 0.21 |

| 3-Pentanol | 0.431 | 0.35 |

| Data adapted from studies on 4-anilino-4'-nitroazobenzene. longdom.org |

Quantum Yield Determinations for Photochemical Transformations

The efficiency of a photochemical process is quantified by its quantum yield (Φ), which is the number of molecules undergoing a specific event (e.g., isomerization) for each photon absorbed. The quantum yields for both the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) photoisomerizations are crucial parameters for any light-driven application. researchgate.net

Determining the quantum yield involves careful measurement of the light absorbed by the sample (actinometry) and the resulting change in the concentration of the isomers. researchgate.net For azobenzene and its derivatives, the quantum yields are typically less than 1, indicating that not every absorbed photon leads to an isomerization event. Other relaxation pathways, such as fluorescence or internal conversion back to the original isomer, compete with the desired transformation.

The quantum yields for azobenzene itself are known to depend on the excitation wavelength. Typically, Φt→c is lower than Φc→t. The values are also influenced by the solvent and substitution on the phenyl rings. For instance, the quantum yield for the trans-to-cis isomerization of azobenzene in methanol (B129727) is around 0.11, while the reverse process has a quantum yield of approximately 0.44. researchgate.net The methyl group in this compound is an electron-donating group, which can subtly influence the electronic structure and excited-state dynamics, potentially affecting the quantum yields compared to the parent azobenzene.

Table 3: Typical Photoisomerization Quantum Yields for Azobenzene in Different Solvents. These values provide a reference range for the expected quantum yields of this compound.

| Solvent | Excitation | Φ (trans → cis) | Φ (cis → trans) |

| n-Hexane | π→π* (313 nm) | 0.11 | 0.44 |

| Isooctane | π→π* (313 nm) | 0.13 | 0.40 |

| Cyclohexane | π→π* (313 nm) | 0.10 | 0.41 |

| Methanol | π→π* (313 nm) | 0.11 | 0.44 |

| Data compiled from various studies on unsubstituted azobenzene. researchgate.net |

Methodologies for Quantum Yield Measurement in Azo Compounds

The quantum yield (Φ) of photoisomerization is a critical parameter that quantifies the efficiency of the photochemical process. It is defined as the ratio of the number of molecules that undergo isomerization to the number of photons absorbed. Accurate determination of quantum yields is paramount for the rational design of photoswitchable materials. Several methodologies are employed for this purpose, primarily categorized into absolute and relative methods.

The absolute method directly measures the number of emitted and absorbed photons. This is often achieved using an integrating sphere to collect all emitted fluorescence, providing a highly accurate measurement. However, this method can be complex and requires specialized equipment.

The relative method is more commonly used and involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield. The quantum yield of the unknown sample (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

Where:

Φₛₜ is the quantum yield of the standard.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts x and st refer to the unknown sample and the standard, respectively.

Actinometry is a chemical method that utilizes a well-characterized photochemical reaction to determine the photon flux, which can then be used to calculate the quantum yield of the compound of interest. Azobenzene and its derivatives are themselves often used as chemical actinometers due to their clean and reversible E/Z photoisomerization. The process involves irradiating the actinometer solution and monitoring the change in its absorption spectrum to determine the number of photons absorbed.

Effect of Substituent Groups and Acidity on Quantum Yields

The quantum yield of azobenzene derivatives is highly sensitive to the nature and position of substituent groups on the phenyl rings, as well as the acidity of the medium.

| Compound | Substituent | trans → cis Quantum Yield (Φt→c) | cis → trans Quantum Yield (Φc→t) | Solvent |

| Azobenzene | None | ~0.1-0.3 | ~0.3-0.5 | Various |

| 4-Aminoazobenzene | -NH₂ (EDG) | Varies with solvent and excitation | Varies with solvent and excitation | Various |

| 4-Nitroazobenzene | -NO₂ (EWG) | Varies with solvent and excitation | Varies with solvent and excitation | Various |

Acidity: The acidity of the environment can have a profound impact on the photoisomerization of azobenzenes, particularly those with basic or acidic functional groups. Protonation of the azo bridge can occur in acidic conditions, forming an azonium ion. researchgate.net This protonation can lead to a significant red-shift in the absorption spectrum and alter the photoisomerization pathway and quantum yields. researchgate.netnih.gov For some azobenzene derivatives, protonation can even reverse the direction of photoswitching, where visible light promotes the formation of the Z-isomer. researchgate.net While this compound itself does not have a strongly acidic or basic group, significant changes in the acidity of the medium could potentially influence the electronic environment of the azo group and subtly affect its photochromic behavior. Studies on azopyridines have shown that protonation at the pyridine (B92270) nitrogen can lead to a significant acceleration of the cis-to-trans back-isomerization rate. indico.global This is attributed to the weakening of the azo bond's electronics upon protonation, which reduces the activation barrier for isomerization. indico.global

Elucidating Steric and Electronic Effects on Photoisomerization Efficiency

The efficiency of photoisomerization is a delicate balance of both steric and electronic effects imparted by the substituents and the surrounding environment.

Role of Substituents in Modulating Photoisomerization

The introduction of a substituent, such as the methyl group in this compound, influences photoisomerization through a combination of electronic and steric effects.

Electronic Effects: The methyl group at the para-position exerts a weak electron-donating effect through hyperconjugation. This can subtly influence the energies of the S₁ (n,π) and S₂ (π,π) excited states, which are involved in the photoisomerization process. The relative positioning of these states and the accessibility of conical intersections between them are critical in determining the efficiency of the isomerization pathway. While the effect of a single methyl group is not as pronounced as stronger electron-donating or -withdrawing groups, it can still modulate the photophysical properties.

Steric Effects: The steric bulk of a substituent can also play a role. While a methyl group is relatively small, larger substituents, particularly in the ortho positions, can sterically hinder the planarization of the molecule in the excited state, which can affect the isomerization pathway and quantum yield. For this compound, the para-substitution minimizes direct steric hindrance around the azo group.

| Substituent Position | Primary Effect | Influence on Photoisomerization |

| Para | Electronic | Modulates the energy of excited states, influencing quantum yield. |

| Ortho | Steric and Electronic | Can sterically hinder isomerization and also electronically influence excited states. |

| Meta | Electronic | Primarily influences the electronic properties with minimal steric hindrance. |

Steric Hindrance in Self-Assembled Monolayers and its Impact on Photoswitching Efficiency

When azobenzene derivatives are incorporated into densely packed environments, such as self-assembled monolayers (SAMs) on surfaces, their photoswitching behavior can be dramatically altered due to steric hindrance. The large geometric change required for the trans-to-cis isomerization, where the distance between the 4 and 4' carbons decreases significantly, is impeded by neighboring molecules in a tightly packed assembly.

Research has shown that for SAMs composed entirely of azobenzene derivatives, photoisomerization can be completely suppressed due to this tight packing. acs.orgchemrxiv.orgresearchgate.net However, by creating mixed SAMs, where the azobenzene molecules are interspersed with shorter "spacer" molecules like alkane thiols, sufficient free volume can be introduced to allow for reversible photoswitching. acs.orgchemrxiv.orgresearchgate.net Studies have demonstrated that even with a significant percentage of spacer molecules, reversible switching over multiple cycles can be achieved. acs.orgchemrxiv.orgresearchgate.net This highlights the critical role of the local environment and intermolecular spacing in governing the photoswitching efficiency of surface-bound azobenzenes. The kinetics of photoisomerization in such systems can also be affected, with slower isomerization rates observed in more densely packed environments.

Analytical and Spectroscopic Methodologies in 4 Methylazobenzene Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules, including 4-Methylazobenzene and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of atoms within the molecule. ¹H NMR spectroscopy reveals the number, type, and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy provides insights into the carbon skeleton.

In the context of polymers incorporating the this compound moiety, such as poly(4-acryloyloxy-4'-methylazobenzene), ¹H NMR spectroscopy has been employed to confirm the presence of both aromatic and aliphatic protons. Aromatic protons typically resonate in the region of 7.12 to 8.37 ppm, while aliphatic protons, originating from the polymer backbone or side chains, appear in the range of 1.18 to 3.75 ppm. Specific studies involving reactions with this compound have also reported characteristic ¹H NMR signals, such as a doublet at δ = 7.94 ppm in benzene-d6 (B120219) rsc.org. These spectral fingerprints are essential for confirming the structure and purity of synthesized compounds and polymers.

| Technique | Nucleus | Chemical Shift Range (ppm) | Assignment/Observation | Source |

| ¹H NMR | Protons | 7.12 – 8.37 | Aromatic protons | rroij.comrroij.com |

| ¹H NMR | Protons | 1.18 – 3.75 | Aliphatic protons | rroij.comrroij.com |

| ¹H NMR | Protons | 7.94 (d) | Specific signal in benzene-d6 | rsc.org |

Utilization of Vibrational Spectroscopy (FT-IR) in Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is invaluable for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. For aromatic compounds like this compound, FT-IR spectroscopy can confirm the presence of aromatic C-H stretching vibrations, typically observed in the range of 3100-3000 cm⁻¹. The aromatic ring itself exhibits C-C stretching vibrations, usually appearing as multiple bands between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. Out-of-plane (oop) bending vibrations of aromatic C-H bonds are also characteristic, found in the 900-675 cm⁻¹ region libretexts.orglibretexts.orgspectroscopyonline.comvscht.cz.

The azo group (-N=N-) in azobenzene (B91143) derivatives can exhibit stretching vibrations, although these are often weak and can be found in the fingerprint region, typically between 1400-1300 cm⁻¹ vscht.czscribd.com. FT-IR has been used to characterize compounds containing the this compound moiety, including its polymeric forms rroij.comtubitak.gov.trresearchgate.net.

| Functional Group / Bond | Characteristic Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| C-H stretch (aromatic) | 3100 – 3000 | Medium | Aromatic ring CH | libretexts.orglibretexts.orgspectroscopyonline.comvscht.cz |

| C=C stretch (in-ring) | 1600 – 1585 | Medium/Strong | Aromatic ring C=C | libretexts.orglibretexts.orgspectroscopyonline.comvscht.cz |

| C=C stretch (in-ring) | 1500 – 1400 | Medium/Strong | Aromatic ring C=C | libretexts.orglibretexts.orgspectroscopyonline.comvscht.cz |

| N=N stretch | ~1400 – 1300 | Weak | Azo group | vscht.czscribd.com |

| C-H oop bend (aromatic) | 900 – 675 | Medium/Weak | Aromatic ring CH oop | libretexts.orglibretexts.orgspectroscopyonline.comvscht.cz |

Employment of Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Isomerization Monitoring

UV-Visible (UV-Vis) spectroscopy is crucial for studying the electronic transitions within molecules and is particularly well-suited for monitoring the photoisomerization of azobenzene derivatives. The trans isomer of azobenzene chromophores typically exhibits a strong π→π* electronic transition in the UV region, usually around 320-350 nm, and a weaker n→π* transition at longer wavelengths, often around 440-445 nm lew.romdpi.com. Upon irradiation with UV light, the trans isomer undergoes isomerization to the cis form, which results in a shift of these absorption bands and a change in their intensities. This spectral change allows for the quantitative monitoring of the photoisomerization process mdpi.comnih.gov. UV-Vis spectroscopy has been used for the general characterization of azobenzene compounds and their derivatives tubitak.gov.trresearchgate.net.

| Isomer/Transition | Absorption Maximum (λmax) (nm) | Intensity | Assignment | Source |

| trans-azobenzene (π→π) | ~320 – 350 | Strong | Electronic transition | lew.romdpi.com |

| trans-azobenzene (n→π) | ~440 – 445 | Weak | Electronic transition | lew.romdpi.com |

| ABM 2 (π→π) | 343 | Strong | Electronic transition | mdpi.com |

| ABM 2 (n→π) | 445 | Weak | Electronic transition | mdpi.com |

Single Crystal X-Ray Diffraction for Solid-State Structural Analysis

Single crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and molecular packing. For derivatives of this compound, X-ray diffraction studies have revealed crystallographic details. For instance, 2'-hydroxy-3'-methoxy-5'-allyl-4-methylazobenzene was found to crystallize in a monoclinic system with an R value of 0.078, exhibiting a planar molecular structure in the solid state with an intramolecular hydrogen bond tubitak.gov.tr. Another derivative, 4'-Methylazobenzene-2-sulfenyl thiocyanate (B1210189), crystallizes in the orthorhombic space group Pbca, with unit cell parameters a = 7.165 (7) Å, b = 18.846 (2) Å, c = 20.379 (2) Å, a volume (V) of 2752.1 (5) ų, and Z = 8 researchgate.net. Azobenzene-4,4′-dicarbonyl chloride has been reported to crystallize in the triclinic system with space group P-1 researchgate.net. These studies highlight the utility of X-ray diffraction in understanding the solid-state architecture of compounds related to this compound.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Polymer Research

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary thermal analysis techniques widely used in polymer research. TGA measures the change in mass of a sample as a function of temperature or time, allowing for the identification of decomposition temperatures, loss of volatile components, and the presence of fillers or residues azom.com. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as melting, crystallization, glass transitions, and decomposition azom.comsmithers.com.

While direct TGA/DSC data for this compound itself were not extensively detailed in the provided snippets, these techniques are routinely applied to characterize polymers containing azobenzene moieties, including those derived from or related to this compound, to understand their thermal stability and phase behavior rroij.com.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. It separates molecules based on their hydrodynamic volume in solution, allowing for the calculation of various molecular weight averages, such as number-average molecular weight (Mn) and weight-average molecular weight (Mw), as well as the polydispersity index (PDI = Mw/Mn) lcms.czmeasurlabs.comshimadzu.czresearchgate.net.

For polymers synthesized using or incorporating this compound units, such as poly(4-acryloyloxy-4'-methylazobenzene), GPC has been employed to determine their molecular weights. For example, the number-average molecular weight (Mn) of a polymer sample obtained by conventional heating was found to be 3406 g/mol , while a sample synthesized by microwave methods yielded an Mn of 4000 g/mol rroij.comrroij.com. These parameters are critical for correlating polymer structure with its physical and mechanical properties.

| Polymer | Synthesis Method | Number-Average Molecular Weight (Mn) ( g/mol ) | Source |

| poly(4-acryloyloxy-4'-methylazobenzene) (II) | Conventional Heating | 3406 | rroij.comrroij.com |

| poly(4-acryloyloxy-4'-methylazobenzene) (II) | Microwave | 4000 | rroij.comrroij.com |

Polarographic Reduction Studies for Electrochemical Investigations

Polarographic and voltammetric techniques are employed to study the electrochemical behavior of molecules, particularly their reduction and oxidation processes. For aromatic azo compounds, these methods reveal insights into the reduction of the azo (-N=N-) linkage. Generally, the azo group undergoes reduction, typically in two one-electron steps, to form an anion radical, which can then undergo further chemical reactions to yield hydrazo or amine functionalities researchgate.netpsu.eduresearchgate.netutexas.edu. The reduction potentials are often dependent on the pH of the supporting electrolyte researchgate.netpsu.eduresearchgate.net.

Studies on various azobenzene derivatives have shown that the electrochemical reduction of the -N=N- bond can be quasi-reversible or irreversible, influenced by factors such as electron transfer rates and adsorption phenomena at the electrode surface psu.eduutexas.edu. While specific polarographic reduction potentials for this compound itself were not detailed in the provided search snippets, these electrochemical methods are fundamental for understanding the redox properties of the azobenzene chromophore and its derivatives utexas.educdnsciencepub.com.

Compound List:

this compound

2'-Hydroxy-3'-methoxy-5'-allyl-4-methylazobenzene

4'-Methylazobenzene-2-sulfenyl thiocyanate (MABS-SCN)

2-thiobenzylazobenzene

4'-chloro-2-thiobenzylazobenzene

poly(4-acryloyloxy-4'-methylazobenzene)

azobenzene

azobismaleimide (ABM1, ABM2)

azopolythioetherimide (PATEI)

4-substituted arylazobenzenes (–H, –Me, –CF3, –Br, –F and –OMe)

4,4'-dimethoxybiphenyl

4-methyl anilinium phenolsulfonate (4-MAPS)

2-hydroxy-5-methylazobenzene

2-methoxy-5-methylazobenzene (B14439313)

4'-nitro derivative

4,4'-azopyridine

3-allyl-4-hydroxyazobenzene

2'-halogenated-4-methoxyazobenzene derivatives

4-halo-4-aminoazobenzene derivatives

azobenzene-4,4′-dicarbonyl chloride

4-(4-methoxyphenyl-diazenyl) phenyl acrylate (B77674)

4-(4-nitrophenyldiazenyl) phenyl acrylate (P-NPAPA)

4-methylbenzenediazonium (B1208422) chloride

Theoretical and Computational Chemistry Studies of 4 Methylazobenzene

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Geometry

DFT and Ab Initio calculations are indispensable tools for understanding the static and dynamic properties of 4-methylazobenzene. These methods allow researchers to model the molecule's electronic configuration and spatial arrangement, providing a foundation for predicting its reactivity and spectral properties.

Ground State Geometry Optimization and Stability Analysis

The ground state geometry of this compound is crucial for understanding its fundamental stability and its behavior in various environments. Optimization studies using DFT, often employing functionals like B3LYP, and Ab Initio methods such as Hartree-Fock or MP2, aim to determine the most stable arrangement of atoms. These calculations typically involve minimizing the total energy of the molecule with respect to its atomic coordinates.

Research has shown that the trans-4-methylazobenzene isomer is the thermodynamically stable form. Geometry optimizations reveal specific bond lengths and angles that define this stable configuration. For instance, studies on related azobenzene (B91143) derivatives provide insights into the typical bond lengths and angles expected. The optimization process also helps in assessing the stability of different conformers and identifying potential energy minima. For example, a study on 4′-Methylazobenzene-2-sulfenyl thiocyanate (B1210189), which includes the this compound moiety, reported crystal structure data obtained through X-ray diffraction, with unit cell parameters providing a snapshot of the molecular arrangement in the solid state researchgate.net. While direct quantitative data for this compound's ground-state geometry (e.g., specific bond lengths and angles) from the provided snippets is limited, the general methodology involves optimizing these parameters to find the lowest energy conformation.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TDDFT) is the primary computational method used to predict the excited state properties of molecules, including their absorption spectra. By simulating electronic transitions from the ground state to various excited states, TDDFT provides crucial information about how a molecule interacts with light.

TDDFT calculations for azobenzene derivatives, including those with methyl substituents, are employed to determine excitation energies and oscillator strengths, which directly correlate with the wavelengths and intensities of absorption bands. Studies on azobenzene and its derivatives often report absorption maxima (λmax) and oscillator strengths (f) for transitions like S0 → S1 (n→π) and S0 → S2 (π→π). For instance, trans-azobenzene itself exhibits a weak S0 → S1 absorption band around 440 nm and a stronger S0 → S2 band around 320 nm aip.org. The methyl group in this compound is expected to cause minor shifts in these absorption bands compared to unsubstituted azobenzene, typically a slight redshift. TDDFT calculations are vital for simulating these spectra and comparing them with experimental UV-Vis data to validate the computational models tennessee.eduresearchgate.netsci-hub.seacs.orgmcmaster.carsc.org.

Computational Modeling of Photoisomerization Pathways and Transition States

The photoisomerization of azobenzenes, particularly the trans to cis conversion upon light absorption, is a fundamental process driven by changes in electronic and geometric configurations. Computational modeling provides detailed insights into the mechanisms governing this transformation.

Theoretical Examination of Inversion-Assisted Rotation versus Out-of-Plane Rotation

The precise mechanism of azobenzene photoisomerization has been a subject of debate, with two main pathways proposed: inversion-assisted rotation and out-of-plane rotation. Recent theoretical studies suggest that the rotational mechanism, involving torsion of the central N-N bond leading to out-of-plane rotation, is a dominant pathway for photoisomerization involving the first excited state aip.orgacs.orgrsc.orgscispace.commaynoothuniversity.ie. However, some research indicates that inversion-assisted rotation, influenced by dihedral angles adjacent to the azo group, also plays a significant role, contributing about half the importance of the primary rotation mechanism researchgate.net. Computational methods, including DFT and TDDFT, are used to model these pathways, calculate transition state energies, and compare the energetic favorability of each mechanism.

Quantum Chemical Calculations for Organometallic Complexes

This compound, like other azobenzene derivatives, can serve as a ligand in organometallic complexes, coordinating to transition metals. Quantum chemical calculations, including DFT, are employed to study the electronic structure, bonding, and properties of these complexes. These calculations can rationalize experimental observations, such as catalytic activity or spectroscopic features, and provide deeper insights into metal-ligand interactions.

Studies have focused on cyclopalladated azobenzene complexes, where palladium centers form chelate rings through orthometallation with azobenzene derivatives. DFT calculations have been used to elucidate the structural and electronic properties of these complexes irb.hrscilit.commdpi.com. For instance, calculations can predict bond lengths, charge distributions, and energy levels within these organometallic structures, aiding in understanding their reactivity and potential applications in catalysis or materials science. While specific examples involving this compound directly as a ligand in organometallic complexes are not detailed in the provided snippets, the general methodology applies to such systems.

Computational Assessment of cis/trans Isomerism and Relative Energies

Azobenzene compounds, including this compound, are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This structural feature allows for geometric isomerism, specifically the existence of trans (E) and cis (Z) configurations. The trans isomer is generally more thermodynamically stable and possesses a more planar structure compared to the cis isomer, which is often bent and less stable beilstein-journals.orgrsc.orgrsc.orgunige.chresearchgate.netacs.orgtxst.edu.

Computational chemistry plays a crucial role in quantifying the energy differences between these isomers and understanding the mechanisms governing their interconversion. Ab initio and Density Functional Theory (DFT) calculations are frequently employed to determine the relative energies, potential energy surfaces, and activation barriers associated with both thermal and photo-induced isomerization processes beilstein-journals.orgrsc.orgunige.chresearchgate.nettennessee.edunih.gov. For azobenzene itself, the cis isomer is reported to be approximately 0.66 eV or around 12 kcal/mol higher in energy than the trans isomer beilstein-journals.orgtennessee.edu. While specific quantitative data for this compound's isomer energy difference is not detailed in the provided snippets, it is understood that the methyl substituent can subtly influence these values compared to the parent azobenzene acs.orgpolympart.ir.

The isomerization pathways are also a significant focus of computational studies. These studies suggest that isomerization can occur through two primary mechanisms: inversion at one of the nitrogen atoms, leading to a linear transition state, or rotation around the N=N double bond, involving a twisting of the molecule beilstein-journals.orgunige.chresearchgate.nettxst.edu. DFT calculations have been used to map these pathways and identify transition states and energy barriers, providing insights into the kinetics and thermodynamics of the trans ⇌ cis interconversion beilstein-journals.orgunige.chnih.gov.

Table 1: Relative Energies of Azobenzene Isomers (Illustrative)

| Isomer Type | Relative Energy (vs. trans) | Computational Method/Notes | Source |

| trans (E) | 0 kcal/mol | Ground State | General |

| cis (Z) | ~12 kcal/mol | DFT/Ab initio calculations | beilstein-journals.org |

| cis (Z) | ~0.66 eV | DFT calculations | tennessee.edu |

Note: The values presented are representative for azobenzene. Specific energy differences for this compound may vary slightly due to the methyl substituent.

Evaluation of Aromaticity Indices in Palladacycle Systems

The incorporation of azobenzene derivatives, such as this compound, into palladacycle systems has been a subject of experimental and computational investigation. Studies have focused on characterizing the structural and spectroscopic properties of these complexes, with computational methods employed to rationalize experimental findings and explore electronic characteristics scilit.comnih.govirb.hr.

Specifically, research has involved the evaluation of aromaticity indices within these palladacycle frameworks. Quantum chemical calculations are utilized to assess various aromaticity descriptors, which provide quantitative measures of electron delocalization and stability within the cyclic structures diva-portal.orgmdpi.comarxiv.orgresearchgate.net. Source nih.gov directly addresses this by stating that "The aromaticity of palladacycles is evaluated by several aromaticity indices and related to relevant experimental findings" for complexes involving azobenzene derivatives, including this compound. These studies aim to correlate calculated aromaticity with observed experimental properties. Furthermore, computational analysis is used to explain the cis/trans isomerism within these isolated compounds by comparing the calculated energies of isomeric structures nih.gov.

While specific numerical values for aromaticity indices of this compound within palladacycles are not detailed in the provided snippets, the methodology involves applying established indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nuclear-Independent Chemical Shift (NICS), and Para-Delocalization Index (PDI) to the computed structures diva-portal.orgmdpi.comarxiv.orgresearchgate.net.

Theoretical Investigations of Charge-Transfer Phenomena and Frequency-Dependent Polarizability

Theoretical investigations have extensively explored the electronic properties of azobenzene compounds, particularly concerning charge-transfer (CT) phenomena and frequency-dependent polarizability. These properties are crucial for understanding their optical behavior and photoresponsive characteristics acs.orgpolympart.irnih.govacs.orgntnu.no. Time-Dependent Density Functional Theory (TDDFT) is a primary computational tool used to calculate the frequency-dependent polarizability and excitation energies acs.orgnih.govacs.orgntnu.no.

A combined Charge-Transfer and Point-Dipole Interaction (CT/PDI) model has been developed and applied to azobenzene molecules with various substituents, including this compound, to accurately reproduce their static polarizability and π → π* excitation energies acs.orgnih.govacs.orgntnu.no. The π → π* excitation, largely localized to the azo bond, is significantly influenced by substituents on the phenyl rings nih.govntnu.no. Electron-donating or electron-withdrawing groups can induce charge-transfer effects, leading to shifts in the excitation energies and consequently altering the molecule's absorption spectrum and color acs.orgnih.govntnu.no. For instance, studies have shown that the presence of substituents like methyl, amino, or nitro groups can modulate these electronic transitions and charge-transfer characteristics acs.orgpolympart.irntnu.no.

Frequency-dependent polarizability, particularly its imaginary part, is directly related to the excitation energies and the absorption spectrum acs.org. Computational models aim to capture these dependencies, providing insights into how molecules respond to electromagnetic fields at different frequencies.

Table 2: Influence of Substituents on Azobenzene π→π Excitation Energy (Illustrative)*

| Molecule/Derivative | Substituent(s) on Phenyl Ring(s) | General CT Effect | Impact on π→π* Excitation Energy | Source |

| Azobenzene | None | N/A | Baseline | acs.org |

| This compound | Methyl (electron-donating) | Weak donation | Slight shift | acs.org |

| 4-Aminoazobenzene (B166484) | Amino (electron-donating) | Strong donation | Significant red-shift | acs.org |

| 4-Nitroazobenzene | Nitro (electron-withdrawing) | Strong withdrawal | Significant blue-shift | acs.orgpolympart.ir |

| 4-Dimethylamino-4'-nitroazobenzene | Amino (donor), Nitro (acceptor) | Push-pull | Pronounced shift | acs.orgpolympart.ir |

Note: This table illustrates general trends observed in studies of substituted azobenzenes, including those involving this compound. Specific quantitative values for excitation energies vary based on the computational method and environment.

Compound List:

this compound

Applications of 4 Methylazobenzene in Advanced Materials Science Research

Development of Photoresponsive Materials and Devices

The incorporation of 4-Methylazobenzene into various material matrices allows for the creation of systems that respond to light stimuli, enabling the development of innovative photoresponsive devices. The fundamental principle behind these applications lies in the reversible isomerization of the azobenzene (B91143) moiety between its stable trans and metastable cis forms when exposed to light of specific wavelengths. This molecular transformation induces changes in the material's properties, such as its absorption spectrum, polarity, and molecular dimensions.

Research has demonstrated that the photoresponsive behavior of materials containing this compound can be harnessed for various applications. For instance, the light-induced changes in these materials can be utilized in the development of photoswitches and photodetectors. rsc.org The integration of this compound into polymer backbones or as side chains allows for the fabrication of photoresponsive polymers with tunable properties. semanticscholar.org These materials are being explored for applications ranging from smart textiles that change color to light-controlled drug delivery systems. The ability to remotely and non-invasively control material properties with light is a key advantage driving research in this area. sciltp.com

Exploration in Optical Data Storage and Molecular Switching Technologies

The distinct optical states of the trans and cis isomers of this compound make it a promising candidate for high-density optical data storage. researchgate.netresearchgate.net Information can be encoded by inducing the trans-to-cis isomerization with UV light and erased or rewritten by using visible light or heat to trigger the reverse cis-to-trans isomerization. researchgate.netscielo.br This rewritability is a significant advantage over traditional optical storage media like Blu-ray discs. cuny.edu

The process of writing and erasing data in azobenzene-containing materials can be summarized as follows:

| Process | Stimulus | Isomeric State |

| Writing | UV Light | trans → cis |

| Erasing | Visible Light or Heat | cis → trans |

Molecular switching is another key application of this compound, where the molecule acts as a light-gated switch at the nanoscale. nih.govuni-giessen.de By incorporating this compound into more complex molecular architectures, it is possible to control the properties and functions of these systems with light. researchgate.net For instance, the conformational change in the azobenzene unit can be used to trigger a specific chemical reaction or alter the conductivity of a molecular wire. aps.org Researchers have successfully demonstrated that the switching function of azobenzene molecules is retained even when they are assembled into two-dimensional arrays on a surface. uochb.cz

Research into Photomechanical Materials and Light-Driven Actuators

The isomerization of this compound is accompanied by a significant change in its molecular geometry, which can be harnessed to generate mechanical work at the macroscopic level. mdpi.comrsc.org When this compound moieties are incorporated into a polymer network, their collective photoisomerization can induce a change in the material's shape, leading to bending, contraction, or expansion. researchgate.netrsc.org This phenomenon is the basis for the development of photomechanical materials and light-driven actuators. sciltp.comsciltp.comrsc.org

These materials have the potential to be used in a variety of applications, including soft robotics, artificial muscles, and microfluidic devices. mdpi.comresearchgate.net The ability to control the movement of these materials remotely with light offers significant advantages in applications where physical contact is undesirable or impossible. advancedsciencenews.com Researchers are actively exploring ways to improve the efficiency and force generation of these photomechanical systems.

Integration into Polymeric Systems for Tunable Photoresponsive Properties

The integration of this compound into polymeric systems provides a versatile platform for creating materials with tailored photoresponsive properties. researchgate.netscielo.brresearchgate.netmdpi.com By carefully designing the polymer architecture and the way the azobenzene unit is incorporated (e.g., in the main chain or as a side group), it is possible to control the material's response to light.

Polyimides are known for their high thermal stability and excellent mechanical properties. The incorporation of this compound into polyimide structures results in materials that combine these desirable properties with photoresponsiveness. nih.govresearchgate.net The synthesis of azo-polyimides typically involves the polycondensation of a diamine containing the azobenzene moiety with a dianhydride.

The photochromic behavior of these azo-polyimides has been studied in the solid state, demonstrating that the trans-cis isomerization of the azobenzene units can occur even within a rigid polymer matrix. researchgate.net This property is crucial for applications such as optical data storage and the fabrication of photo-switchable films. The kinetics of the photoisomerization and the stability of the cis isomer are influenced by the specific chemical structure of the polyimide and the free volume within the polymer matrix.

Azo-acrylate polymers are another important class of photoresponsive materials where this compound can be incorporated as a side chain. These polymers are often synthesized via controlled radical polymerization techniques, which allow for precise control over the polymer's molecular weight and architecture. nih.gov The flexible acrylate (B77674) backbone provides greater mobility for the azobenzene side chains, facilitating the trans-cis isomerization.

These materials have shown promise in the field of nonlinear optics. researchgate.net The photoinduced orientation of the azobenzene chromophores can lead to a significant second-order nonlinear optical response, which is essential for applications such as frequency doubling and electro-optic modulation. The ability to switch the nonlinear optical properties of the material on and off with light makes these polymers attractive for the development of all-optical signal processing devices.

Design and Characterization of Self-Assembled Monolayers (SAMs) for Surface Functionalization

Self-assembled monolayers (SAMs) provide a powerful method for modifying the properties of surfaces with molecular-level precision. rsc.orgarxiv.orgnih.gov By designing molecules with a head group that binds to a specific surface and a tail group that contains the this compound unit, it is possible to create photoresponsive surfaces.

The reversible isomerization of the azobenzene units within the SAM can be used to control the surface's properties, such as its wettability, adhesion, and friction. nih.gov For example, a surface functionalized with a this compound-containing SAM can be switched between a hydrophobic and a hydrophilic state by irradiating it with UV and visible light, respectively. This has potential applications in microfluidic devices, sensors, and smart coatings. nih.gov The characterization of these SAMs is typically performed using techniques such as contact angle goniometry, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) to confirm the presence and switching behavior of the azobenzene moieties.

Formation and Morphology Studies of this compound-Based SAMs

The formation of self-assembled monolayers (SAMs) is a cornerstone of surface engineering, enabling the precise control of interfacial properties. Azobenzene-containing molecules are of particular interest for creating photoresponsive surfaces. These SAMs are typically formed by the spontaneous adsorption of molecules from a solution or vapor phase onto a substrate, most commonly gold due to its affinity for sulfur-containing anchor groups.

Studies on azobenzene derivatives, such as those with thiol or dithiolane moieties, reveal a multi-step adsorption process. The formation kinetics can vary, with some systems exhibiting a two-step adsorption process while others show a more complex three-step assembly. The morphology of these SAMs is highly dependent on the assembly time and the specific chemical structure of the azobenzene derivative. For instance, the degree of molecular aggregation, which can influence the photoswitching behavior, has been observed to change as a function of the self-assembly duration. While these studies provide a framework for understanding how azobenzene-based SAMs form, specific research detailing the formation kinetics and resulting morphology of SAMs composed solely of this compound is not readily found.

Investigating Photoswitching Efficiency in Ordered Monolayers

A key feature of azobenzene-based SAMs is their ability to undergo reversible photoisomerization between the trans and cis states upon irradiation with light of specific wavelengths. This photoswitching capability allows for the dynamic control of surface properties, such as wettability and adhesion. The efficiency of this photoswitching in ordered monolayers is a critical parameter for potential applications in molecular electronics, sensors, and bio-interfaces.

Research on various azobenzene derivatives in SAMs has shown that the photoswitching efficiency is significantly influenced by the molecular environment. In densely packed monolayers, the steric hindrance between adjacent molecules can suppress the isomerization process. The surrounding chemical environment and the packing density of the molecules are crucial factors. For example, photoswitching has been observed to be more efficient at lower molecular densities and can be influenced by co-adsorbing the photoswitchable molecules within a host monolayer of simpler molecules, such as alkanethiols. However, detailed studies quantifying the photoswitching efficiency and kinetics specifically for this compound within an ordered monolayer are not prominently featured in the available scientific literature.

Research on this compound Derivatives as Solar Thermal Fuels (STFs)

Molecular Solar Thermal (MOST) systems, also known as Solar Thermal Fuels (STFs), offer a promising approach for capturing and storing solar energy in chemical bonds, to be released as heat on demand. Azobenzene and its derivatives are prime candidates for STFs due to their reversible photoisomerization, high thermal stability, and the potential for molecular design to tune their properties. The process involves the photoisomerization of the stable trans isomer to the metastable, higher-energy cis isomer upon absorbing solar energy. This energy can be stored for extended periods before being released as heat when the molecule reverts to the trans state, a process that can be triggered by heat, light, or a catalyst.

Research in this area has focused on designing azobenzene derivatives that maximize energy storage density, prolong the storage half-life of the cis isomer, and optimize the absorption spectrum to match solar radiation. While a wide range of derivatives have been synthesized and studied, specific research highlighting this compound as a primary component in STFs is not extensively documented. The focus has largely been on molecules with more complex substitutions to enhance performance.

Below is a table summarizing the energy storage properties of various azobenzene derivatives investigated as potential STFs, illustrating the range of performance achieved through molecular engineering. It is important to note that data for this compound itself is not included due to a lack of available specific research.

| Compound/System | Energy Density (kJ/mol) | Gravimetric Energy Density (J/g) | Half-life of cis isomer |

| Azobenzene | 49 | 161 | 4.2 days |

| Azopolymer | 28 | 104 | - |

| Phenyl-substituted azobenzene | 77 | 134 | - |

| Biphenyl-substituted azobenzene | 88 | 100 | - |

| tert-Butyl phenyl-substituted azobenzene | 87 | 108 | - |

| Bis-azobenzene compound | - | 275.03 | - |

| Water-soluble azobenzene derivatives | ~111.8 | ~143.6 | >30 days |

| Liquid m-bisazobenzenes | - | 230-262 | - |

This table presents data for various azobenzene derivatives to provide context for the performance of STFs. Specific data for this compound is not available in the cited sources.

Investigation of Chemical Reactivity and Transformation Mechanisms of 4 Methylazobenzene

Oxidation Reactions: Formation of Azoxybenzenes and Mechanistic Studies

The oxidation of azobenzenes serves as a primary route to synthesizing azoxybenzenes. This transformation typically involves the delivery of an oxygen atom to one of the nitrogen atoms of the azo linkage. The reaction is generally accomplished using peroxy acids, such as peroxyacetic acid, or other oxidizing agents like hydrogen peroxide.

For an unsymmetrical substrate like 4-Methylazobenzene, two isomeric products can be formed, depending on which nitrogen atom is oxidized. The nitrogen atom adjacent to the toluene (B28343) ring (N-α) and the nitrogen atom adjacent to the phenyl ring (N-β) are electronically distinct. The methyl group, being an electron-donating group, increases the electron density on the adjacent aromatic ring and, by extension, on the N-α nitrogen atom.

The generally accepted mechanism for this type of oxidation involves the electrophilic attack of the oxidizing agent on one of the nitrogen atoms of the azo group. It is postulated that the initial step in many chemical oxidations is the formation of an azoxy derivative. utexas.eduossila.com In the case of this compound, this would lead to the formation of two potential isomers: 4-methyl-α-azoxybenzene and 4-methyl-β-azoxybenzene.

Table 1: Potential Isomeric Products of this compound Oxidation

| Isomer Name | Structure | Notes |

| 4-methyl-α-azoxybenzene | (O)N=NC₆H₄CH₃ | Oxygen on the nitrogen atom adjacent to the unsubstituted phenyl ring. |

| 4-methyl-β-azoxybenzene | N=N(O)C₆H₄CH₃ | Oxygen on the nitrogen atom adjacent to the tolyl group. |

The regioselectivity of the oxidation is influenced by the electronic effects of the substituents on the aromatic rings. For azo dyes with one electron-rich aryl group and one electron-poor aryl group, it is assumed that the initial step is the formation of the azoxy compound where an oxygen has been added to the nitrogen next to the electron-poor ring. utexas.edu While the methyl group in this compound is weakly electron-donating, detailed experimental studies would be required to definitively establish the product ratio of the α and β isomers.

Photochemical Cyclodehydrogenation Reactions in Acidic Media

Substituted azobenzenes are known to undergo photochemical cyclodehydrogenation in strongly acidic solutions to yield substituted benzo[c]cinnolines. This reaction provides a synthetic route to polycyclic aromatic heterocyclic systems.

Research has shown that the irradiation of this compound in 22N sulfuric acid leads to the formation of 2-methylbenzo[c]cinnoline. ossila.com This transformation involves the formation of a new carbon-carbon bond between the two aromatic rings, followed by dehydrogenation.

Table 2: Products of Photochemical Cyclodehydrogenation of Methylazobenzenes

| Starting Material | Product(s) | Observations | Source |

| This compound | 2-Methylbenzo[c]cinnoline | Major cyclized product. | ossila.com |

| 3-Methylazobenzene | 1- and 3-Methylbenzo[c]cinnolines | Mixture of isomers. | ossila.com |

| 2-Methylazobenzene | 4-Methylbenzo[c]cinnoline (B95863) and Benzo[c]cinnoline | Indicates cyclization can occur with elimination of the methyl group. | ossila.com |

The photochemical cyclodehydrogenation of azobenzenes is understood to proceed through an excited state of the molecule. The reaction is preceded by the photoisomerization of the more stable trans-azobenzene to the cis-isomer. The cis-isomer has a geometry that brings the two phenyl rings into proximity, facilitating the ring-closure step.

The fate of substituents during photochemical cyclodehydrogenation is a noteworthy aspect of this reaction. In the case of this compound, the methyl group is retained, and its position in the product (2-methylbenzo[c]cinnoline) is determined by the position of cyclization.

However, studies on other isomers have shown that elimination of a substituent is possible. For instance, the irradiation of 2-methylazobenzene yields not only the expected 4-methylbenzo[c]cinnoline but also the unsubstituted benzo[c]cinnoline. ossila.com This indicates that the cyclization can proceed with the ejection of the methyl substituent. ossila.com Similarly, 2,2'-dimethylazobenzene (B3054138) gives both 4,7-dimethylbenzo[c]cinnoline and 4-methyl-benzo[c]cinnoline, the latter resulting from the elimination of one of the methyl groups. ossila.com While methyl group migration has been observed in other transition-metal-mediated reactions of azo compounds, elimination appears to be a more documented pathway in these photochemical reactions. ossila.commdpi.com

Electrochemical Reduction Mechanisms and Behavior

The electrochemical reduction of aromatic azo compounds, including azobenzene (B91143) and its derivatives, has been studied in various media. In aprotic solvents like dimethylformamide (DMF), the reduction generally proceeds in two distinct one-electron steps. utexas.edu

The proposed general mechanism is as follows:

First Electron Transfer: The parent molecule (Az) reversibly accepts one electron to form a stable anion radical (Az⁻•). This step is typically electrochemically reversible. Az + e⁻ ⇌ Az⁻•

Second Electron Transfer: The anion radical undergoes a further one-electron reduction to form a dianion (Az²⁻). This step is often followed by a rapid and irreversible chemical reaction. Az⁻• + e⁻ ⇌ Az²⁻

The highly basic dianion can react with residual proton sources in the solvent to form a protonated species, which can then undergo further reactions. utexas.edu The presence of a methyl group in this compound is expected to influence the reduction potentials. As an electron-donating group, it should make the reduction slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted azobenzene.

While the general mechanism is well-established, specific half-wave potential data for this compound from the available literature is not provided in the search results. The table below illustrates the typical data obtained in such studies for related compounds.

| Compound | First Half-Wave Potential (E₁/₂) (V vs. SCE) | Second Half-Wave Potential (E₁/₂) (V vs. SCE) |

| Azobenzene | -1.33 | -1.73 |

| 3,3'-Dimethylazobenzene | -1.40 | -1.78 |

| This compound | Data not available | Data not available |

Data for Azobenzene and 3,3'-Dimethylazobenzene are indicative and based on studies of aromatic azo compounds. utexas.edu

Reactivity Studies of this compound Sulfenyl Derivatives

Information regarding the preparation and reactivity of this compound sulfenyl derivatives is not available in the searched scientific literature. Extensive searches for compounds such as this compound sulfenyl chloride or related structures, and their subsequent reactions, did not yield any specific results.

Due to the lack of available information on this compound sulfenyl derivatives, there is no research to report on their use in the sulfenylation of electron-rich substrates.

Exploration of 4 Methylazobenzene in Interactions with Model Chemical and Biological Systems

Research into Host-Guest Complex Formation

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. Azobenzene (B91143) and its derivatives are frequently studied as guests due to their ability to change shape upon photoisomerization, which can influence the stability and properties of the host-guest assembly. This reversible geometric change allows for external control over the complex, making such systems attractive for applications in drug delivery, sensing, and molecular machinery.

While specific research focusing solely on 4-methylazobenzene as a guest is not extensively detailed in the literature, the principles of its inclusion in host systems can be inferred from studies on similar azobenzene derivatives. Common hosts for azobenzene compounds include cyclodextrins, calixarenes, and metal-organic frameworks (MOFs). frontiersin.orgmdpi.com The hydrophobic cavity of cyclodextrins, for example, can encapsulate the apolar azobenzene moiety. frontiersin.org The stability of such a complex is governed by a combination of factors including size and shape complementarity, as well as van der Waals and hydrophobic interactions. mdpi.com The photo-isomerization of the guest molecule can alter its fit within the host, potentially leading to its release or a change in the complex's properties, a mechanism that is fundamental to the design of light-responsive supramolecular systems. nitschkegroup-cambridge.com

Similarly, the porous and tunable structures of MOFs make them suitable hosts for azobenzene derivatives. rsc.org The incorporation of these photochromic molecules into the pores of a MOF can lead to photo-responsive materials where light can modulate properties such as gas adsorption or catalytic activity. The study of these systems helps to understand the intricate interplay of intermolecular forces that govern molecular recognition and self-assembly. nih.gov

Investigation as Probes and Actuators in Model Biological Systems

The ability of azobenzene compounds to undergo reversible isomerization with light has made them valuable tools for the remote control of biological processes. researchgate.net By incorporating an azobenzene unit into a biologically active molecule, such as a peptide, protein, or nucleic acid, its activity can be turned on or off with specific wavelengths of light. acs.org This field, known as photopharmacology, offers the potential for targeted therapies with high spatiotemporal precision.

Azobenzene derivatives can act as molecular actuators, converting light energy into mechanical motion at the nanoscale. rsc.orgresearchgate.net When integrated into polymer matrices or liquid crystal networks, the collective isomerization of many azobenzene units can induce macroscopic changes in the material's shape or volume. researchgate.net This principle is being explored for the development of artificial muscles, soft robotics, and light-controlled microfluidic devices. researchgate.net

In model biological systems, azobenzene-containing molecules are used as probes to study and manipulate cellular functions. For example, by attaching an azobenzene photoswitch to a channel-forming peptide, the flow of ions across a cell membrane can be controlled by light. The trans isomer might allow the channel to be open, while isomerization to the cis form could close it, or vice versa. This allows researchers to investigate signaling pathways and other cellular processes with unprecedented control. While specific examples detailing this compound are limited, the broader class of azobenzenes has been successfully used to photocontrol enzymes, receptors, and even gene expression. acs.org

Structure-Activity Relationship Studies in Antimicrobial Investigations

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Azo compounds have emerged as a promising class of molecules with potential antibacterial and antifungal properties. nih.govmdpi.com Research in this area often involves the synthesis of various derivatives to establish structure-activity relationships (SAR), which provide insights into how the chemical structure of a compound influences its biological activity. researchgate.netresearchgate.netencyclopedia.pub

The rational design of new antimicrobial azo compounds often starts with a lead molecule that has shown some level of activity. nih.govmdpi.com Modifications are then systematically made to its structure to enhance its potency, selectivity, or other pharmacological properties. The synthesis of these compounds typically involves a classic diazo coupling reaction, where a diazonium salt is reacted with an activated aromatic compound. nih.gov